1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid
Description
1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H11NO2. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a pyridine ring.
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9(13)10(3-4-10)6-8-2-1-5-11-7-8/h1-2,5,7H,3-4,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSCDIYGIBCQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CN=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with cyclopropanecarboxylic acid in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid, also known as 1-(pyridin-3-yl)methylcyclopropane-1-carboxylic acid, is a chemical compound featuring a cyclopropane ring fused with a pyridine ring. It has a molecular weight of approximately 213.66 g/mol. The compound is characterized by a cyclopropane ring and a carboxylic acid functional group, which contribute to its chemical properties and potential biological activity.
Scientific Research Applications
This compound is a versatile material with potential applications in scientific research.
Chemical Synthesis This compound serves as a building block in organic chemistry, facilitating the synthesis of complex molecules. Its cyclopropane ring structure allows for unique reactivity patterns, making it suitable for various synthetic pathways.
Biological Studies Research has indicated that 1-(Pyridin-3-yl)methylcyclopropane-1-carboxylic acid hydrochloride may play a role in enzyme inhibition and receptor binding studies. Preliminary data suggest potential interactions with biological targets, which could lead to insights into its pharmacological profile.
Pharmaceutical Development The compound is being explored for its potential use in drug development. Its ability to modulate biochemical pathways by interacting with specific enzymes or receptors could make it a candidate for treating various diseases. Examples of diseases or disorders include diabetes, hyperglycemia, impaired glucose tolerance, insulin resistance, hyperinsulinemia, and others .
Agrochemical Applications In addition to pharmaceutical uses, this compound may have applications in the agrochemical industry, particularly in the development of new pesticides or herbicides due to its structural characteristics.
Research Findings
This compound has been explored for potential therapeutic applications due to its structural similarity to known pharmacological agents. Interaction studies are focused on analyzing binding affinities, enzyme modulation, and effects on cellular signaling pathways, which are essential for establishing the pharmacological profile of the compound.
Case Studies
Enzyme Inhibition Researchers found that 1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride effectively inhibited enzyme activity at low concentrations, suggesting its potential as a therapeutic agent in metabolic disorders. A study focusing on similar compounds indicated that modifications to the cyclopropane structure led to enhanced inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory responses, suggesting that this compound may exhibit comparable effects.
Receptor Interaction Research revealed that 1-[(Pyridin-3-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride binds selectively to certain receptors involved in neurotransmission, indicating possible applications in neuropharmacology.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(Pyridin-3-yl)cyclopropanecarboxylic acid
- 1-(Pyridin-4-ylmethyl)cyclopropanecarboxylic acid
- 1-(Pyridin-2-ylmethyl)cyclopropanecarboxylic acid
Uniqueness: 1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. This positional difference can result in distinct chemical and biological properties compared to its isomers .
Biological Activity
1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid is a compound characterized by its unique cyclopropane structure fused with a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article examines the biological activity of this compound, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{13}N O_{2}, with a molecular weight of approximately 213.66 g/mol. The structural representation can be denoted by its SMILES notation: C1CC1(CC2=CN=CC=C2)C(=O)O and the InChI key: MOUVKRHTNSBSPV-UHFFFAOYSA-N. The presence of the carboxylic acid functional group contributes to its reactivity and potential for biological interactions.
Biological Activity Overview
Research indicates that compounds containing cyclopropane rings often exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activity of this compound is still under investigation, but preliminary studies suggest it may have therapeutic potential similar to other known pharmacological agents.
Potential Therapeutic Applications
- Anticancer Activity : Cyclopropane derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies on structurally related compounds have shown promising results in targeting cancer pathways.
- Anti-inflammatory Properties : Similar compounds have demonstrated efficacy in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes.
- Neurological Effects : Given its structural similarity to other neuroactive compounds, there is potential for this compound to interact with neurotransmitter systems, possibly affecting pain perception and mood regulation.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of cyclopropane derivatives, including this compound. Here are some notable findings:
These studies suggest that this compound may possess significant pharmacological properties that warrant further investigation.
Synthetic Routes
Several synthetic methods have been proposed for the preparation of this compound, enhancing its accessibility for research purposes:
- Cyclization Reactions : Utilizing pyridine and cyclopropane precursors.
- Functional Group Modifications : Employing various reagents to introduce the carboxylic acid moiety.
These synthetic routes not only demonstrate the compound's versatility but also facilitate the exploration of its biological activities through structural modifications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
